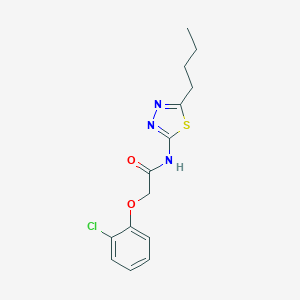
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide, also known as BTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medical research. BTCA is a synthetic compound that belongs to the class of thiadiazole derivatives and has been shown to possess a wide range of biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. It also exhibits antioxidant activity and has been shown to scavenge free radicals and protect against oxidative stress.
Biochemical and Physiological Effects
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has also been shown to possess antitumor properties and has been investigated for its potential use in cancer treatment. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide is its wide range of potential applications in various fields, including medical research. It is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one of the limitations of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide is its limited solubility in water, which can make it challenging to work with in certain experiments.
未来方向
There are several potential future directions for research on N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide. One area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide's antitumor properties make it a promising candidate for cancer treatment. Further research is needed to fully understand the mechanisms of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide and its potential applications in various fields.
合成方法
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide involves the reaction of 2-chlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then reacted with butylamine to yield the final product, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide.
科学研究应用
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has been extensively studied for its potential applications in various fields, including medical research. It has been shown to possess antimicrobial, antifungal, and antitumor properties. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide has also been investigated for its potential use as a neuroprotective agent, as it has been shown to protect neurons against oxidative stress and apoptosis.
属性
分子式 |
C14H16ClN3O2S |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C14H16ClN3O2S/c1-2-3-8-13-17-18-14(21-13)16-12(19)9-20-11-7-5-4-6-10(11)15/h4-7H,2-3,8-9H2,1H3,(H,16,18,19) |
InChI 键 |
VXGYMJDEIMGJSJ-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl |
规范 SMILES |
CCCCC1=NN=C(S1)NC(=O)COC2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,5-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284486.png)
![Isopropyl 5-methyl-4-oxo-3-[2-oxo-2-(3-toluidino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284487.png)
![Isopropyl 3-(2-anilino-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284489.png)
![Isopropyl 5-methyl-4-oxo-3-[2-oxo-2-(4-toluidino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B284490.png)
![Isopropyl 3-(3-chlorobenzyl)-5-methyl-4-oxo-3,3-d]py rimidine-6-carboxylate](/img/structure/B284491.png)
![5-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284495.png)
![3-butyl-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284496.png)
![N-(2,5-dichlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284498.png)
![2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B284500.png)
![5-(3,4-dimethoxyphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284501.png)
![N-cyclohexyl-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284502.png)
![N-(4-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284503.png)
![N-(2-chlorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284507.png)
![N-(4-chloro-2-methylphenyl)-2-(5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284508.png)